2,5,8,11-Tetraoxa-15-azahexadecan-13-ol
Description
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol is a polyether-amine alcohol characterized by a 16-carbon backbone containing four ether oxygen atoms (tetraoxa), one nitrogen atom (aza), and a terminal hydroxyl group at position 13. Its structure combines hydrophilic ether and alcohol moieties with a basic amine, making it a versatile compound for applications in drug delivery, polymer chemistry, and surfactant design. The molecule’s amphiphilic nature arises from its polar oxygen- and nitrogen-rich regions and hydrophobic alkane chain segments.
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-3-(methylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO5/c1-12-9-11(13)10-17-8-7-16-6-5-15-4-3-14-2/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGIQLOFSNETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCCOCCOCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxa-15-azahexadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a polyetheramine with an alkylating agent to introduce the desired ether and amine functionalities. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amine group can produce secondary or tertiary amines .
Scientific Research Applications
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological systems due to its ability to interact with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxa-15-azahexadecan-13-ol involves its interaction with molecular targets such as enzymes and receptors. The ether and amine functionalities allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Ether and Amine Groups
a) 2,5,8,11-Tetraoxatridecan-13-ol
- Molecular Formula : C₉H₂₀O₅
- Average Mass : 208.254 g/mol
- Key Features : Four ether groups and a terminal hydroxyl group but lacks the aza (nitrogen) moiety.
- Implications: The absence of nitrogen limits its ability to participate in acid-base reactions or coordinate with metal ions, unlike the target compound. Its applications are restricted to non-ionic surfactant roles or solvent systems .
b) 11-Azido-3,6,9-trioxaundecan-1-amine
- Structure : Contains three ether oxygens, one terminal azide (-N₃), and a primary amine (-NH₂) .
- Comparison : The shorter trioxa chain reduces hydrophilicity compared to the tetraoxa backbone of the target compound. The azide group enables click chemistry applications, whereas the aza group in 2,5,8,11-Tetraoxa-15-azahexadecan-13-ol may facilitate protonation or hydrogen bonding .
Backbone Complexity and Functional Group Variations
a) 1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol
- Synthesis : Prepared via NaH-mediated alkylation of solketal, yielding a diol and azide-functionalized tetraoxa compound .
- Divergence : The presence of two hydroxyl groups and an azide (vs. one hydroxyl and an amine in the target) highlights differences in reactivity. This compound is suited for crosslinking or bioconjugation, while the target’s amine may prioritize pH-responsive behavior .
b) 2,5,8,11-Tetraoxatridecan-13-ol, 1-(2-ethyl-2-methyl-1,3-dioxolan-4-yl)tetramethyl
- Molecular Formula : C₁₉H₃₈O₇
- Average Mass : 378.501 g/mol
- Key Feature : Incorporates a dioxolane ring, enhancing steric bulk and rigidity.
- Contrast : The target compound’s linear structure offers greater conformational flexibility, critical for applications requiring dynamic interactions (e.g., micelle formation) .
Physicochemical Properties
| Compound | Molecular Formula | Average Mass (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| This compound | C₁₂H₂₅NO₅* | ~263.33 | 4 ethers, 1 amine, 1 alcohol | High in polar solvents |
| 2,5,8,11-Tetraoxatridecan-13-ol | C₉H₂₀O₅ | 208.254 | 4 ethers, 1 alcohol | Moderate polarity |
| 11-Azido-3,6,9-trioxaundecan-1-amine | C₈H₁₈N₄O₃ | 218.25 | 3 ethers, 1 amine, 1 azide | Polar aprotic solvents |
*Estimated based on IUPAC nomenclature.
- Polarity Trends: The target compound’s additional ether and amine groups enhance polarity compared to non-aza analogs, improving solubility in aqueous and alcoholic media.
- Basicity : The aza group introduces weak basicity (pKa ~9–10), enabling pH-dependent behavior absent in purely ether-alcohol structures .
Biological Activity
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol is a synthetic organic compound classified as a polyether molecule. Its unique structural features, including multiple ether and amine functionalities, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C11H25NO5
- Molecular Weight : 251.32 g/mol
- CAS Number : 1991547-88-6
The compound's structure allows it to interact with various biomolecules, making it a subject of interest in biological research.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with cellular targets. The ether and amine groups facilitate interactions with proteins and enzymes, leading to modulation of their activity.
Key Mechanisms
- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : By binding to cellular receptors, it can influence signaling pathways related to cell growth and apoptosis.
- Cellular Uptake : The lipophilic nature of the compound enhances its cellular permeability, allowing for effective distribution within biological systems.
In vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| AsPC-1 | 100 nM | Induced apoptosis and inhibited KRASG12D signaling | |
| HEK293T | 50 µM | Reduced enzyme activity of target proteins |
In these studies, the compound was shown to induce apoptosis in cancer cell lines by modulating critical signaling pathways.
Case Studies
- Cancer Research : In a study examining the effects on pancreatic cancer cells (AsPC-1), treatment with the compound resulted in significant downregulation of oncogenic signaling pathways. This suggests potential applications in cancer therapy by targeting specific molecular pathways involved in tumor growth and metastasis.
- Neurobiology : Another investigation indicated that this compound could influence neuroprotective pathways in neuronal cell cultures, highlighting its potential role in neurodegenerative disease treatment.
Applications
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific diseases.
- Chemical Biology : Used as a tool compound in studies investigating cellular mechanisms and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
